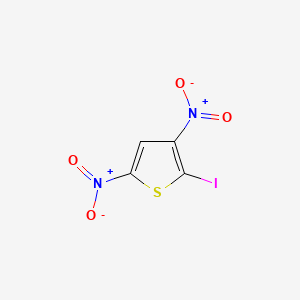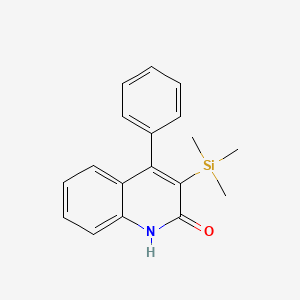
4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenyl group at the fourth position, a trimethylsilyl group at the third position, and a quinolin-2(1H)-one core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as aniline derivatives and trimethylsilyl chloride.
Formation of Quinoline Core: The quinoline core is formed through a series of cyclization reactions. One common method involves the Pfitzinger reaction, where an aniline derivative reacts with an isatin derivative under acidic conditions to form the quinoline core.
Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced through a silylation reaction, where the quinoline derivative reacts with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Catalysis: The compound is used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the catalysts.
作用機序
The mechanism of action of 4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and proteins involved in various cellular processes.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to changes in gene expression, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4-Phenylquinolin-2(1H)-one: Lacks the trimethylsilyl group.
3-(Trimethylsilyl)quinolin-2(1H)-one: Lacks the phenyl group.
4-Phenyl-3-methylquinolin-2(1H)-one: Has a methyl group instead of a trimethylsilyl group.
Uniqueness
4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer distinct chemical and biological properties. The trimethylsilyl group enhances the compound’s lipophilicity and stability, while the phenyl group contributes to its biological activity.
特性
CAS番号 |
55049-70-2 |
|---|---|
分子式 |
C18H19NOSi |
分子量 |
293.4 g/mol |
IUPAC名 |
4-phenyl-3-trimethylsilyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H19NOSi/c1-21(2,3)17-16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)19-18(17)20/h4-12H,1-3H3,(H,19,20) |
InChIキー |
GEOZJKRZXVAHRX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


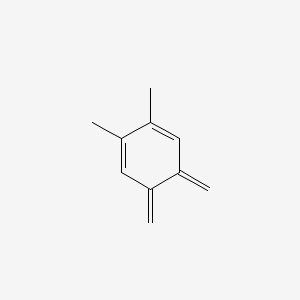
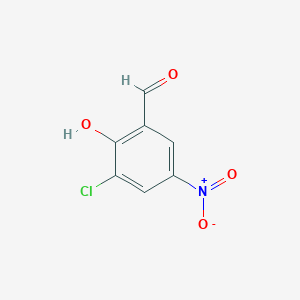
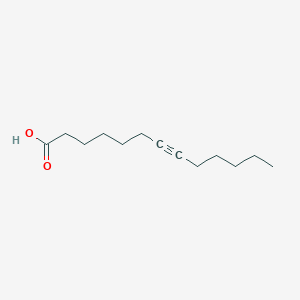

![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)
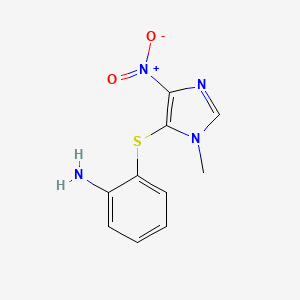

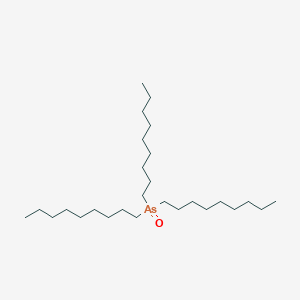

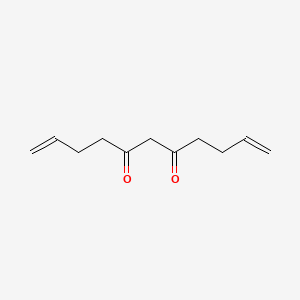
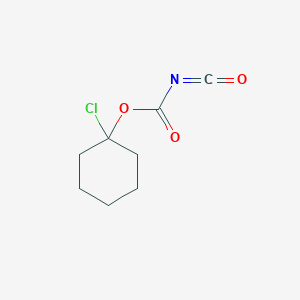
![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)

